1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene
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Overview
Description
1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with a fluorine atom.
Preparation Methods
The synthesis of 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene can be compared with other similar compounds, such as:
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[4-(Bromomethyl)phenoxy]-3-methylbenzene: Similar structure but with a methyl group instead of fluorine.
1-[4-(Bromomethyl)phenoxy]-3-nitrobenzene: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(bromomethyl)-4-(3-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMPPAIHJQTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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